molecular formula C9H11NO3 B13848810 2,2-Dimethoxy-1-pyridin-2-ylethanone

2,2-Dimethoxy-1-pyridin-2-ylethanone

Cat. No.: B13848810
M. Wt: 181.19 g/mol
InChI Key: NRYXKJWEZMTYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethoxy-1-pyridin-2-ylethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methoxy groups attached to the ethanone moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1-pyridin-2-ylethanone typically involves the reaction of 2-pyridinecarboxaldehyde with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-1-pyridin-2-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethoxy-1-pyridin-2-ylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1-pyridin-2-ylethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

  • 2,2-Dimethoxy-1-pyridin-3-ylethanone
  • 2,2-Dimethoxy-1-pyridin-4-ylethanone
  • 2,2-Dimethoxy-1-pyridin-5-ylethanone

Comparison: Compared to its similar compounds, 2,2-Dimethoxy-1-pyridin-2-ylethanone exhibits unique chemical properties due to the position of the methoxy groups and the pyridine ringFor instance, the position of the methoxy groups can affect the compound’s ability to interact with specific molecular targets, leading to variations in its biological effects .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2,2-dimethoxy-1-pyridin-2-ylethanone

InChI

InChI=1S/C9H11NO3/c1-12-9(13-2)8(11)7-5-3-4-6-10-7/h3-6,9H,1-2H3

InChI Key

NRYXKJWEZMTYPS-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1=CC=CC=N1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.